Médicarpin

Vue d'ensemble

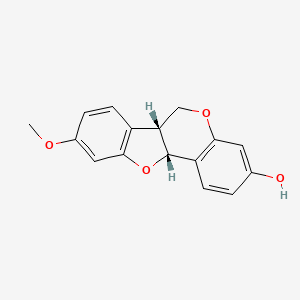

Description

Le Médicarpin est un ptérocarpan bioactif, une sous-classe des isoflavonoïdes, connu pour ses diverses activités biologiques. Il se trouve naturellement dans des plantes telles que Medicago truncatula, Swartzia madagascariensis et Maackia amurensis . Le this compound a attiré l'attention en raison de ses applications thérapeutiques potentielles, notamment ses propriétés anti-inflammatoires, antitumorales et régénératrices osseuses .

Applications De Recherche Scientifique

Medicarpin has a wide range of applications in scientific research:

Chemistry: Medicarpin is used as a model compound to study the synthesis and reactivity of pterocarpans.

Biology: It is studied for its role in plant defense mechanisms and its interaction with microbial pathogens.

Medicine: Medicarpin has shown promise in treating conditions such as osteoporosis, cancer, and neurodegenerative diseases. .

Mécanisme D'action

Target of Action

Medicarpin, a naturally occurring phytoestrogen , primarily targets human cerebral microvascular endothelial cells (HCMECs) . It also interacts with protein kinase B (Akt), forkhead box protein O1 (FoxO1), and FoxO3a . These proteins play crucial roles in cell survival, growth, and metabolism .

Mode of Action

Medicarpin interacts with its targets to induce significant changes in cellular functions. It activates the phosphatidylinositol 3-kinase (PI3K)/Akt and FoxO pathways . Activation of these pathways leads to the suppression of oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury in HCMECs . Inhibition of the PI3K/Akt pathway abrogates the neuroprotective effect of medicarpin on OGD/R-induced injury .

Biochemical Pathways

Medicarpin affects the PI3K/Akt and FoxO pathways . The PI3K/Akt pathway is involved in cell survival and growth, while the FoxO pathway regulates the expression of genes involved in apoptosis and cell cycle control . Medicarpin’s activation of these pathways leads to the attenuation of OGD/R-evoked viability inhibition, oxidative stress, and cell death in HCMECs .

Pharmacokinetics

Medicarpin is rapidly absorbed with a Tmax of 15 minutes . It is 81.61% protein-bound and pH stable . Its oral bioavailability is 17.43% . After oral administration, medicarpin undergoes various metabolic reactions including demethylation, hydrogenation, hydroxylation, glucuronidation, sulfation, methylation, glycosylation, and vitamin C conjugation .

Result of Action

Medicarpin’s action results in the suppression of OGD/R-induced injury in HCMECs . It attenuates OGD/R-evoked viability inhibition, oxidative stress, and cell death in HCMECs . Additionally, medicarpin upregulates the expression of pro-apoptotic proteins BAX and Bak1, leading to the cleavage of caspase-3 . It also downregulates the expression of the proliferative protein Bid .

Action Environment

Environmental factors such as oxygen-glucose deprivation/reoxygenation conditions can influence the action, efficacy, and stability of medicarpin . In the presence of metals and selenium, medicarpin accumulation is induced

Analyse Biochimique

Biochemical Properties

Medicarpin plays a crucial role in biochemical reactions, particularly in plant defense mechanisms. It is synthesized through the isoflavonoid pathway and involves several key enzymes. For instance, pterocarpan synthase catalyzes the conversion of vestitone to medicarpin . Medicarpin interacts with various biomolecules, including enzymes like vestitone reductase and 7,2’-dihydroxy-4’-methoxyisoflavanol dehydratase . These interactions are essential for its biosynthesis and biological activity.

Cellular Effects

Medicarpin exhibits significant effects on various cell types and cellular processes. In lung cancer cells, medicarpin has been shown to inhibit cell proliferation and induce apoptosis by upregulating pro-apoptotic proteins such as BAX and Bak1, leading to the cleavage of caspase-3 . Additionally, medicarpin influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for cancer treatment .

Molecular Mechanism

At the molecular level, medicarpin exerts its effects through multiple mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, medicarpin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) and activating the ROS-JNK-CHOP pathway . This results in the activation of caspases and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of medicarpin change over time. Studies have shown that medicarpin is relatively stable, but its degradation products can also exhibit biological activity . Long-term exposure to medicarpin in vitro and in vivo has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of medicarpin vary with different dosages in animal models. In a study on scopolamine-induced cognitive impairment in mice, medicarpin administered at doses of 5 and 15 mg/kg showed dose-dependent improvements in cognitive function . At higher doses, medicarpin may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

Medicarpin is involved in several metabolic pathways. It undergoes various metabolic reactions, including demethylation, hydrogenation, hydroxylation, glucuronidation, sulfation, methylation, glycosylation, and vitamin C conjugation . These reactions are catalyzed by enzymes such as pterocarpan synthase and vestitone reductase, which play a crucial role in its metabolism .

Transport and Distribution

Medicarpin is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, medicarpin glucuronide (M1) and vestitol-1’-O-glucuronide (M5) are distributed to various organs, including the liver, spleen, kidney, and brain . These metabolites are essential for the bioavailability and biological activity of medicarpin .

Subcellular Localization

The subcellular localization of medicarpin is critical for its activity and function. Medicarpin biosynthetic enzymes have been localized to the endoplasmic reticulum membranes, where they facilitate its synthesis . Additionally, medicarpin may be targeted to specific compartments or organelles through post-translational modifications, influencing its biological activity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Médicarpin peut être synthétisé par diverses voies chimiques. Une méthode courante implique l'utilisation de la liquiritigénine comme substrat, qui subit une série de réactions enzymatiques pour former du this compound. Les principales enzymes impliquées comprennent l'isoflavanone 4'-O-méthyltransférase et la ptérocarpane synthase . Les conditions de réaction impliquent généralement une température et un pH contrôlés pour assurer une activité enzymatique optimale.

Méthodes de production industrielle : La production industrielle de this compound utilise souvent des approches biotechnologiques. Par exemple, Saccharomyces cerevisiae génétiquement modifié a été utilisé pour produire du this compound de manière hétérologue. Cette approche est considérée comme économique et durable pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : Le Médicarpin subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents métabolites.

Réduction : Il peut être réduit pour former du dihydrothis compound.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle et méthoxy.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'iodure de méthyle et le chlorure d'acétyle sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses formes oxydées et réduites de this compound, ainsi que des dérivés substitués aux activités biologiques modifiées .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Le this compound est utilisé comme composé modèle pour étudier la synthèse et la réactivité des ptérocarpanes.

Biologie : Il est étudié pour son rôle dans les mécanismes de défense des plantes et son interaction avec les agents pathogènes microbiens.

Médecine : Le this compound s'est révélé prometteur dans le traitement de maladies telles que l'ostéoporose, le cancer et les maladies neurodégénératives. .

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Comparaison Avec Des Composés Similaires

Le Médicarpin est comparé à d'autres ptérocarpanes tels que la maackiaïne, la pisatine et la glycéolline :

Maackiaïne : Semblable au this compound, la maackiaïne présente des propriétés antifongiques et antibactériennes.

Les diverses activités biologiques du this compound et ses applications thérapeutiques potentielles en font un composé d'un intérêt considérable dans divers domaines de la recherche.

Propriétés

IUPAC Name |

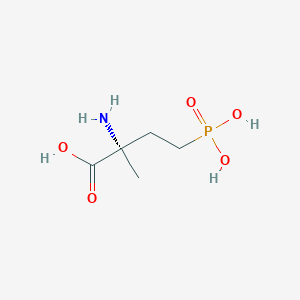

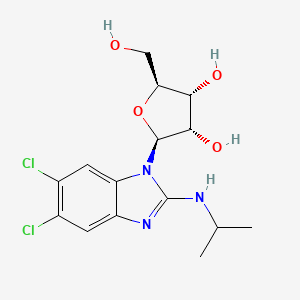

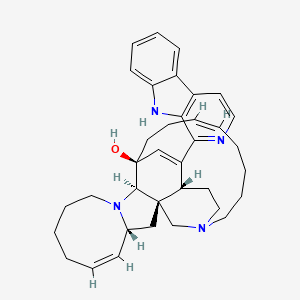

(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJSISNDPOJOP-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026587 | |

| Record name | Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32383-76-9 | |

| Record name | Medicarpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32383-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medicarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032383769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medicarpin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDICARPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX086I6IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)